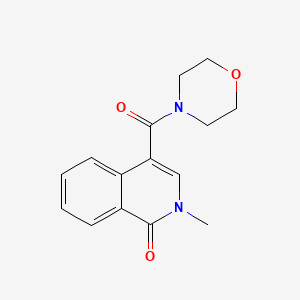
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is a complex organic compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives often involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials. A common method includes the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . For the specific compound, the synthesis might involve the following steps:
Coupling Reaction: Combining 1,2-dihydro-2-methyl-1-oxo-4-isoquinoline with morpholine under specific conditions.
Cyclization: Formation of the morpholine ring through intramolecular reactions.
Reduction: Final reduction steps to achieve the desired compound.
Industrial Production Methods
Industrial production of such complex morpholine derivatives typically involves large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The isoquinolinyl group can enhance its binding affinity to certain biological targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine, 4-(2-methyl-1-propenyl)-: Another morpholine derivative with a different substituent group.
Morpholine, 4-methyl-: A simpler morpholine derivative with a single methyl group.
Uniqueness
Morpholine, 4-((1,2-dihydro-2-methyl-1-oxo-4-isoquinolinyl)carbonyl)- is unique due to the presence of the isoquinolinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
148581-49-1 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-methyl-4-(morpholine-4-carbonyl)isoquinolin-1-one |
InChI |
InChI=1S/C15H16N2O3/c1-16-10-13(15(19)17-6-8-20-9-7-17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3 |
Clave InChI |
NPHAJQZQROIFCT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
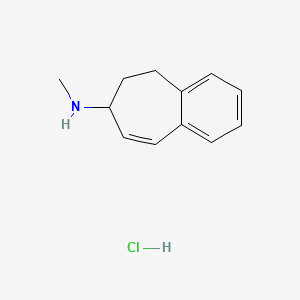
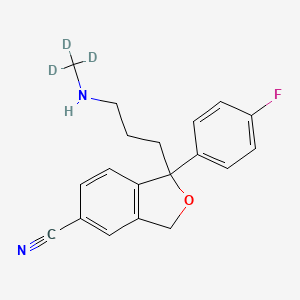
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
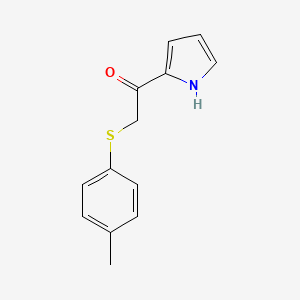
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
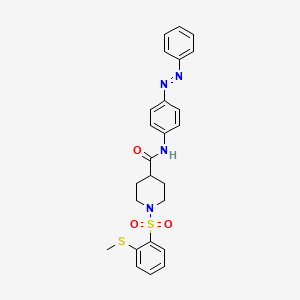
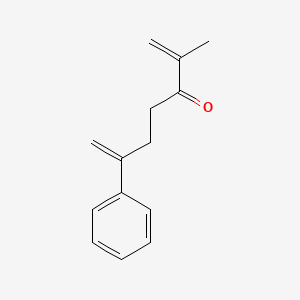
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
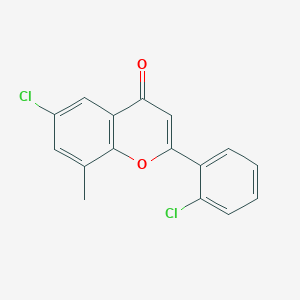

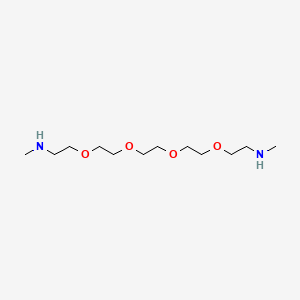
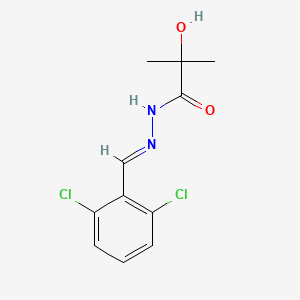
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
